molecular formula C8H10ClN3O4 B2660646 ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1004644-11-4

ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B2660646
CAS No.: 1004644-11-4
M. Wt: 247.64
InChI Key: GOLKUBAJTISWNS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro and nitro group on the pyrazole ring, making it a versatile scaffold in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3-nitropyrazole with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the pyrazole nitrogen attacks the acrylate, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)butanoate
  • Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)pentanoate
  • Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)hexanoate

Uniqueness

Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-(4-chloro-3-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O4/c1-2-16-7(13)3-4-11-5-6(9)8(10-11)12(14)15/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLKUBAJTISWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C(=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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